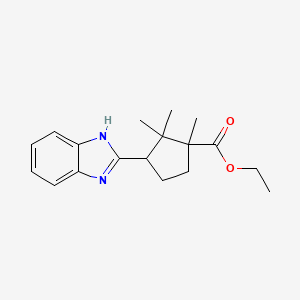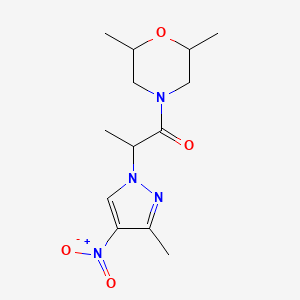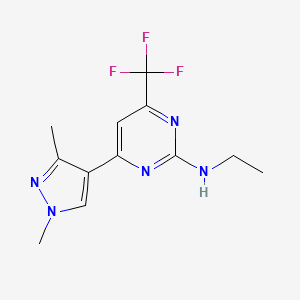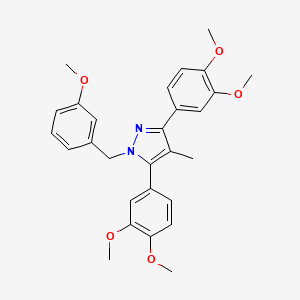![molecular formula C20H22N6O2 B10915304 6-(furan-2-yl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915304.png)
6-(furan-2-yl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-FURYL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by functionalization at various positions to introduce the furan, isopropyl, and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling are often employed due to their efficiency in forming carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
6-(2-FURYL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar chemical properties.
3(5)-Substituted Pyrazoles: These compounds have a pyrazole ring with various substituents, showing similar reactivity and biological activities.
Uniqueness
6-(2-FURYL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring, isopropyl group, and pyrazolo[3,4-b]pyridine core makes it a valuable compound for various applications .
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-1,3-dimethyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-11(2)26-12(3)9-17(24-26)22-20(27)14-10-15(16-7-6-8-28-16)21-19-18(14)13(4)23-25(19)5/h6-11H,1-5H3,(H,22,24,27) |
InChI Key |
KMCQFFNNRLVIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)-1-{1-[(3-fluorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10915224.png)

![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide](/img/structure/B10915232.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B10915239.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B10915242.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B10915246.png)
![Methyl 7-(furan-2-yl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10915258.png)


![4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B10915270.png)
![N-cycloheptyl-1-[1-(cycloheptylamino)-1-oxobutan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10915277.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10915283.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(3-methoxypropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10915291.png)
